![molecular formula C5HF3I3NS B14515423 2,3,4-Triiodo-5-[(trifluoromethyl)sulfanyl]-1H-pyrrole CAS No. 62665-48-9](/img/structure/B14515423.png)
2,3,4-Triiodo-5-[(trifluoromethyl)sulfanyl]-1H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4-Triiodo-5-trifluoromethylsulfanyl-1H-pyrrole is a heterocyclic compound characterized by the presence of iodine and trifluoromethylsulfanyl groups attached to a pyrrole ring. Pyrroles are known for their biological activity and are found in many natural products and pharmaceuticals . The addition of iodine and trifluoromethylsulfanyl groups can significantly alter the chemical and physical properties of the pyrrole ring, making this compound of interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pyrrole derivatives, including 2,3,4-triiodo-5-trifluoromethylsulfanyl-1H-pyrrole, can be achieved through various methods. One common approach is the Paal-Knorr synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalyst such as iron (III) chloride . Another method involves the use of N-acyl α-amino acids and 2-bromo-3,3,3-trifluoropropene in a base-mediated [3 + 2] cycloaddition reaction .
Industrial Production Methods
Industrial production of such compounds often involves scalable and efficient synthetic routes. The use of metal-catalyzed reactions, such as those involving manganese or copper catalysts, can provide high yields and selectivity under mild conditions . These methods are advantageous for large-scale production due to their operational simplicity and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4-Triiodo-5-trifluoromethylsulfanyl-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The presence of iodine makes the compound susceptible to oxidation reactions.
Reduction: Reduction reactions can be used to modify the iodine groups.
Substitution: The trifluoromethylsulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . Reaction conditions typically involve mild temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of iodinated pyrrole derivatives, while substitution reactions can introduce various functional groups onto the pyrrole ring .
Applications De Recherche Scientifique
2,3,4-Triiodo-5-trifluoromethylsulfanyl-1H-pyrrole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which 2,3,4-triiodo-5-trifluoromethylsulfanyl-1H-pyrrole exerts its effects involves interactions with molecular targets such as enzymes and receptors. The iodine atoms can participate in halogen bonding, while the trifluoromethylsulfanyl group can influence the compound’s lipophilicity and membrane permeability . These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,4,5-Triiodo-1-((2,4,5-triiodo-1H-imidazol-1-yl)methyl)-1H-pyrazole
- 3,4,5-Triiodo-1-((tetraiodo-1H-pyrrol-1-yl)methyl)-1H-pyrazole
Uniqueness
2,3,4-Triiodo-5-trifluoromethylsulfanyl-1H-pyrrole is unique due to the presence of both iodine and trifluoromethylsulfanyl groups. This combination imparts distinct chemical and physical properties, such as enhanced stability and reactivity, which are not commonly found in other pyrrole derivatives .
Propriétés
Numéro CAS |
62665-48-9 |
|---|---|
Formule moléculaire |
C5HF3I3NS |
Poids moléculaire |
544.84 g/mol |
Nom IUPAC |
2,3,4-triiodo-5-(trifluoromethylsulfanyl)-1H-pyrrole |
InChI |
InChI=1S/C5HF3I3NS/c6-5(7,8)13-4-2(10)1(9)3(11)12-4/h12H |
Clé InChI |
WSAXGKSORYFENB-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(NC(=C1I)I)SC(F)(F)F)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-threonine](/img/structure/B14515342.png)
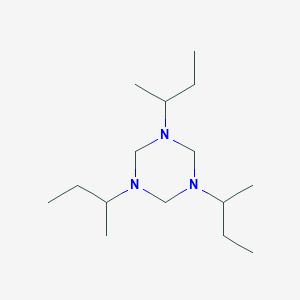
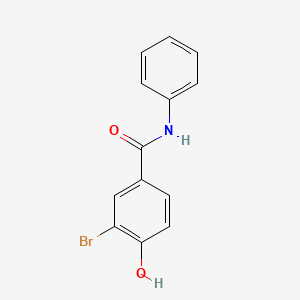
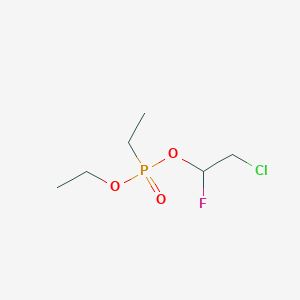
![2(3H)-Benzothiazolethione, 3-[[(2-nitrophenyl)amino]methyl]-](/img/structure/B14515353.png)
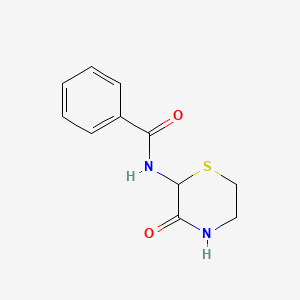
![2-Dimethylamino-6,7-dihydro-oxazolo[3,2-a][1,3,5]triazin-4-one](/img/structure/B14515366.png)
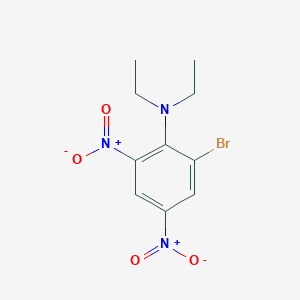


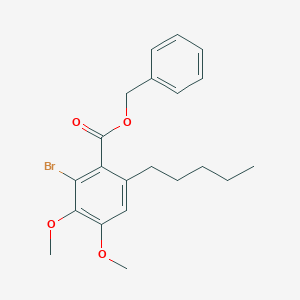
![N-{[2-(1H-Pyrrol-1-yl)thiophen-3-yl]methyl}thiophene-2-carboxamide](/img/structure/B14515396.png)
![N~2~-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-N~2~-phenylglycinamide](/img/structure/B14515406.png)

